molecular formula C14H15N5O4 B10947606 2-[4-(N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}carbamimidoyl)phenoxy]acetamide

2-[4-(N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}carbamimidoyl)phenoxy]acetamide

Cat. No.: B10947606
M. Wt: 317.30 g/mol
InChI Key: YAHWTFPVUBPMSB-UHFFFAOYSA-N
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Description

2-{4-[AMINO({[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenoxyacetamide backbone with a pyrazole moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[AMINO({[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole derivative. The pyrazole moiety can be synthesized using a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound . The phenoxyacetamide backbone is then introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a suitable phenoxyacetamide precursor under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[AMINO({[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted phenoxyacetamide derivatives.

Mechanism of Action

The mechanism of action of 2-{4-[AMINO({[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[AMINO({[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE is unique due to its combination of a pyrazole moiety and a phenoxyacetamide backbone, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H15N5O4

Molecular Weight

317.30 g/mol

IUPAC Name

[(Z)-[amino-[4-(2-amino-2-oxoethoxy)phenyl]methylidene]amino] 1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C14H15N5O4/c1-19-7-10(6-17-19)14(21)23-18-13(16)9-2-4-11(5-3-9)22-8-12(15)20/h2-7H,8H2,1H3,(H2,15,20)(H2,16,18)

InChI Key

YAHWTFPVUBPMSB-UHFFFAOYSA-N

Isomeric SMILES

CN1C=C(C=N1)C(=O)O/N=C(/C2=CC=C(C=C2)OCC(=O)N)\N

Canonical SMILES

CN1C=C(C=N1)C(=O)ON=C(C2=CC=C(C=C2)OCC(=O)N)N

Origin of Product

United States

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